1-(3-Chlorophenyl)piperazine hydrochloride (1-CPP) is a chemical compound belonging to the class of piperazines. It is a white crystalline solid that is soluble in water. 1-CPP is not a controlled substance according to the United Nations Convention on Psychotropic Substances.
-CPP has been used in various scientific research studies, primarily due to its interaction with certain neurotransmitter systems in the brain. Here are some examples:
1-(3-Chlorophenyl)piperazin-2-one hydrochloride is a chemical compound characterized by its piperazine structure with a chlorophenyl group. It is known for its role as a metabolite of the antidepressant trazodone and is often associated with psychoactive properties. The compound has the molecular formula C10H12ClN2O·HCl and a molecular weight of approximately 247.12 g/mol. It appears as a crystalline solid and is soluble in water, making it suitable for various applications in pharmaceutical and research contexts .
CPP is a potentially dangerous substance. Here are some safety concerns:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The biological activity of 1-(3-Chlorophenyl)piperazin-2-one hydrochloride is primarily linked to its interaction with neurotransmitter systems. It has been shown to exhibit:
These activities make it a compound of interest in neuropharmacology and psychiatry.
The synthesis of 1-(3-Chlorophenyl)piperazin-2-one hydrochloride typically involves several steps:
These methods can vary based on desired purity and yield, with modifications often employed to optimize conditions for specific applications .
1-(3-Chlorophenyl)piperazin-2-one hydrochloride has several applications:
The versatility of this compound makes it valuable in both clinical and research settings.
Studies on the interactions of 1-(3-Chlorophenyl)piperazin-2-one hydrochloride focus on its binding affinity to various receptors:
These studies are crucial for elucidating the compound's role in therapeutic contexts and potential side effects.
Several compounds share structural similarities with 1-(3-Chlorophenyl)piperazin-2-one hydrochloride. Notable examples include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Trazodone | A tetracyclic compound that acts primarily as an antidepressant | Known for its sedative properties |
1-(4-Chlorophenyl)piperazine | Similar piperazine structure but with a para-chloro substitution | Different receptor binding profile |
1-(3-Fluorophenyl)piperazine | Contains a fluorine atom instead of chlorine | Potentially different pharmacological effects |
1-(3-Bromophenyl)piperazine | Bromine substitution provides unique reactivity | May exhibit different biological activities |
These compounds are compared based on their structural features and biological activities, highlighting how slight modifications can lead to significant differences in pharmacological profiles.
The piperazin-2-one structure appears in numerous bioactive compounds and pharmaceuticals, making efficient synthetic routes toward these molecules, especially the 1-(3-chlorophenyl) derivative, of considerable interest to synthetic and medicinal chemists. Multiple approaches have been developed to access this valuable scaffold with varying degrees of efficiency, stereoselectivity, and environmental impact.
Nucleophilic substitution reactions serve as the foundation for most conventional approaches to constructing the piperazin-2-one core. The classical methodology involves reaction between bis-(2-chloroethylamine) hydrochloride and 3-chloroaniline, establishing the basic piperazine skeleton with the desired chlorophenyl substituent.
A standard procedure detailed by Lambat and Deo employs a two-step approach: first, the preparation of bis-(2-chloroethylamine) hydrochloride, followed by reaction with 3-chloroaniline under reflux conditions. The synthetic sequence proceeds as follows:
Step 1: Preparation of bis-(2-chloroethylamine) hydrochloride
Thionyl chloride (104.7 g, 1.42 mol) is added to chloroform (250 mL) at 25-30°C under stirring. The reaction mixture is heated to 75-80°C until mild reflux is observed and maintained for 2 hours. After cooling to 25°C, the product crystallizes from solution and is isolated by filtration, yielding 94.10 g (94.1%) of the desired product.
Step 2: Synthesis of 1-(3-chlorophenyl)-piperazine hydrochloride
Bis-(2-chloroethylamine) hydrochloride (100 g, 0.56 mol) and 3-chloroaniline (78.54 g, 0.61 mol) are combined with para-toluenesulfonic acid (3 g, 3%) in xylene (300 mL) and heated to reflux (140-145°C). Progress is monitored by TLC until completion. Upon cooling to 0-5°C, the product crystallizes as off-white crystals, which are isolated by filtration and washed with chilled xylene (75 mL) followed by acetone (75 mL) before drying, yielding 110 g (84.6%).
Table 1: Key Reaction Parameters for Nucleophilic Substitution Approach
Parameter | Step 1 (Bis-chloroethylamine) | Step 2 (Piperazine Formation) |
---|---|---|
Solvent | Chloroform | Xylene |
Temperature | 75-80°C | 140-145°C (reflux) |
Catalyst | None | Para-toluenesulfonic acid (3%) |
Reaction Time | 2 hours | Until TLC shows completion |
Yield | 94.1% | 84.6% |
Isolation Method | Crystallization | Crystallization at 0-5°C |
A patent application describes an alternative three-step method starting from diethanolamine rather than directly using bis-(2-chloroethylamine) hydrochloride:
Step 1: Diethanolamine reacts with thionyl chloride to prepare bis(2-chloroethyl)methylamine hydrochloride.
Step 2: 3-Chloroaniline (2.2 g, 17.2 mmol) and bis(2-chloroethyl)methylamine hydrochloride (17.2 mmol) are dissolved in 20 mL xylene and heated to reflux for 24 hours. After extraction with dichloromethane and evaporation, a viscous oil is obtained (2.5 g, 86% yield).
Step 3: The oil is distilled under reduced pressure and converted to the hydrochloride salt with concentrated HCl, then recrystallized from ethanol to give the pure 1-(3-chlorophenyl)piperazin-2-one hydrochloride as a white solid.
This approach offers advantages including a straightforward route, simplified post-treatment operations, mild reaction conditions, and high product purity.
The development of methods for preparing enantiomerically pure piperazin-2-ones represents a significant advance in synthetic methodology, particularly for pharmaceutical applications where stereochemistry often profoundly impacts biological activity.
Several catalytic approaches have emerged for the enantioselective synthesis of piperazin-2-ones, which can be adapted for the preparation of chiral 1-(3-chlorophenyl)piperazin-2-one derivatives. These approaches include asymmetric hydrogenation, decarboxylative allylic alkylation, and cascade reactions.
Petkovic and colleagues described an efficient metal-promoted cascade approach to piperazin-2-ones using chloro allenylamide, primary amines, and aryl iodides as substrates. This methodology introduces two points of diversity and creates three bonds in a single step, making it a powerful tool for synthesizing piperazin-2-ones, including the 3-chlorophenyl-substituted variants.
Palladium-Catalyzed Asymmetric Hydrogenation
A significant advancement involves the palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group to yield chiral piperazin-2-ones. This approach provides access to 5,6-disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). Importantly, this method can be applied to gram-scale synthesis without loss of reactivity or enantioselectivity, and the resulting products can be converted to chiral piperazines with maintained optical purity.
Decarboxylative Allylic Alkylation
Stoltz and colleagues pioneered an asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones to synthesize highly enantioenriched tertiary piperazin-2-ones. The optimized conditions employ Pd₂(pmdba)₃ [tris(4,4'-methoxydibenzylideneacetone)dipalladium(0)] with (S)-(CF₃)₃-t-BuPHOX ligand in toluene.
They discovered that the N-protecting groups significantly influence enantioselectivity. Specifically, bis-N-benzoylated derivatives yielded products with modest enantiomeric excess, while N-benzyl-protected compounds provided superior results. This difference was attributed to the sp²-hybridized nature of the N(4) position, which can stabilize the enolate intermediate.
One-Pot Asymmetric Synthesis
A recent innovation by Benaglia and colleagues involves a one-pot asymmetric synthesis of C3-substituted piperazin-2-ones through a sequential process. This approach employs a quinine-derived urea catalyst (eQNU) to promote a Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization with 1,2-ethylenediamines. The method allows for the introduction of various substituents at the C3 position, potentially including derivatives relevant to the synthesis of 1-(3-chlorophenyl)piperazin-2-one compounds.
Table 2: Comparison of Asymmetric Synthetic Methods for Piperazin-2-ones
Environmental considerations have spurred the development of greener synthetic approaches to piperazin-2-one derivatives, with microwave-assisted synthesis representing a particularly promising direction.
A patent application describes an efficient microwave synthesis method for substituted piperazine compounds, including derivatives relevant to 1-(3-chlorophenyl)piperazin-2-one preparation. This approach uses substituted aniline and bis(2-chloroethyl)amine hydrochloride as the main raw materials, reacted under microwave radiation with power ranging from 50-1000W for 1-45 minutes. Compared to conventional heating methods, this protocol offers significant advantages:
The microwave-assisted approach exemplifies efficient, energy-saving, and environmentally friendly synthetic methodology.
Green Catalyst Systems
Lambat and Deo reported the use of sulphamic acid as an efficient and green catalyst for the synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one. Their methodology employs thermal conditions with short reaction times, producing the desired products in good to excellent yields.
This approach offers several environmental advantages compared to conventional methods using catalysts like H₂SO₄, H₃PO₄, and PPA:
Table 3: Microwave Synthesis Parameters and Advantages
Parameter | Conventional Method | Microwave Method | Advantage |
---|---|---|---|
Reaction Time | Hours to days | 1-45 minutes | >90% time reduction |
Energy Consumption | High | Low | Energy-efficient |
Yield | Variable | Improved | Enhanced productivity |
Waste Generation | Higher | Lower | Reduced environmental impact |
Catalyst Amount | Often stoichiometric | Catalytic quantities | More sustainable |
Solvent Usage | Typically higher | Often reduced | Lower environmental footprint |
Post-functionalization of the 1-(3-chlorophenyl)piperazin-2-one scaffold enables the development of diverse analogs with potentially enhanced biological activities. Several approaches have been established for the functionalization of piperazine derivatives that can be adapted for piperazin-2-ones.
C-H Functionalization Strategies
Recent advances in C-H functionalization provide powerful tools for late-stage diversification of piperazin-2-one structures. McManus and colleagues developed a site-selective approach to C-H alkylation of piperazine substrates using photoredox catalysis. This method exploits the predictable differentiation of electronically distinct nitrogen centers within the piperazine framework, providing access to novel C-alkylated variants.
A comprehensive review by Vitaku et al. summarizes multiple approaches for C-H functionalization of piperazines, including:
The authors note that applying successful methods from acyclic amines and mono-nitrogen heterocycles to piperazine substrates often presents challenges, requiring specialized adaptations.
Reduction to Piperazines
An important post-functionalization technique involves reducing piperazin-2-ones to the corresponding piperazines. Stoltz and colleagues demonstrated that chiral piperazin-2-ones could be reduced to chiral piperazines without loss of optical purity. This transformation allows the incorporation of these novel scaffolds into medicinal chemistry programs.
Their work specifically showed that these chiral piperazines could be incorporated into the imatinib framework, yielding analogs with comparable antiproliferative activity against human K562 CML cells. This finding underscores the potential of 1-(3-chlorophenyl)piperazin-2-one derivatives as building blocks for drug discovery.
1-(2-Hydroxyethyl)-piperazine as Organocatalyst
An interesting application of piperazine derivatives involves their use as catalysts. Karmakar and colleagues identified 1-(2-hydroxyethyl)-piperazine as a cost-effective, highly efficient organocatalyst for both inter- and intra-molecular direct C(sp²)–H arylations of unactivated arenes. While not directly related to 1-(3-chlorophenyl)piperazin-2-one synthesis, this finding highlights the diverse applications of functionalized piperazine derivatives.
Table 4: Post-Functionalization Methods for Piperazin-2-one Derivatives
1-(3-Chlorophenyl)piperazin-2-one hydrochloride exhibits a structural resemblance to piperazine-based dopamine reuptake inhibitors, such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), which demonstrates a dissociation constant (K~i~) of 0.04 nM for DAT—approximately 10,000-fold more potent than cocaine (K~i~ = 435 nM) [2]. While direct binding data for 1-(3-chlorophenyl)piperazin-2-one hydrochloride is limited, its piperazine core and chlorophenyl substituent suggest moderate DAT affinity.
Compound | DAT K~i~ (nM) | Selectivity Over SERT/NET |
---|---|---|
3C-PEP | 0.04 | >10,000-fold [2] |
Cocaine | 435 | 2–3-fold [1] |
1-(3-Chlorophenyl)piperazin-2-one | In silico: ~50 | Predicted: 100-fold |
Molecular dynamics simulations indicate that the chlorophenyl group enhances π-π stacking with DAT’s hydrophobic binding pocket, while the piperazin-2-one ring may limit conformational flexibility compared to 3C-PEP [2] .
The compound’s serotonergic activity is inferred from its structural similarity to trazodone metabolites and substituted piperazines. For example, 3C-PEP shows moderate affinity for 5-HT~2~ receptors (K~i~ = 53 nM) [2], while 1-(3-chlorophenyl)piperazin-2-one hydrochloride’s lactam ring may reduce 5-HT~2~ binding due to steric hindrance.
The compound’s pharmacological profile is contextualized against three classes of piperazine derivatives:
Compound | DAT K~i~ (nM) | 5-HT~2A~ K~i~ (nM) | Sigma-1 K~i~ (nM) |
---|---|---|---|
3C-PEP | 0.04 [2] | 53 [2] | >10,000 [2] |
Trazodone | >1,000 | 25 | >1,000 |
1-(3-Chlorophenyl)piperazin-2-one | Predicted: 50 | Predicted: 300 | Predicted: >1,000 |
The conformational landscape of the piperazinone ring system critically influences binding energetics and receptor recognition patterns. Detailed conformational analysis reveals that the six-membered piperazinone ring adopts multiple conformations with distinct energy barriers and population distributions that directly correlate with biological activity [8] [9] [10].
The thermodynamically favored chair conformation with equatorial-equatorial nitrogen orientation represents the most stable arrangement with zero relative energy. This conformation demonstrates optimal binding energy correlations ranging from -8.2 to -9.8 kilocalories per mole and maintains population percentages between 85 and 92 percent at physiological temperature [10] [11]. The high receptor accessibility of this conformation contributes significantly to the compound biological efficacy.
The axial-equatorial chair conformation exhibits moderate energy elevation of 2.1 to 3.4 kilojoules per mole relative to the global minimum. This conformer maintains reasonable binding energy correlations of -7.1 to -8.5 kilocalories per mole with population distributions between 8 and 15 percent [8] [10]. The moderate receptor accessibility of this conformation provides secondary binding modes that contribute to overall pharmacological activity.
Boat conformations demonstrate substantially higher relative energies of 12.5 to 15.8 kilojoules per mole, resulting in dramatically reduced population percentages below 1 percent at physiological conditions [10] [11]. The binding energy correlations for boat conformations range from -5.2 to -6.8 kilocalories per mole, indicating diminished receptor affinity and low accessibility for productive binding interactions.
Twist-boat conformations occupy intermediate energy positions with relative energies between 8.9 and 11.2 kilojoules per mole. These conformers maintain population percentages of 1 to 3 percent and demonstrate binding energy correlations of -6.0 to -7.3 kilocalories per mole [11] [12]. The moderate receptor accessibility of twist-boat conformations provides alternative binding modes that may contribute to selectivity profiles.
Half-chair conformations represent the highest energy arrangements with relative energies spanning 18.4 to 22.1 kilojoules per mole. These conformations exhibit population percentages below 0.1 percent and demonstrate poor binding energy correlations ranging from -3.8 to -5.1 kilocalories per mole [10] [11]. The very low receptor accessibility of half-chair conformations renders them negligible contributors to biological activity.
Nuclear magnetic resonance spectroscopy studies reveal dynamic conformational interconversion with characteristic coalescence temperatures and activation energy barriers. Temperature-dependent one-dimensional proton nuclear magnetic resonance experiments demonstrate activation energy barriers between 56 and 80 kilojoules per mole for conformational interconversion, with higher barriers observed for restricted amide rotation compared to ring inversion processes [8].
The influence of salt formation on conformational preferences demonstrates significant effects on the energy landscape. Protonation of nitrogen atoms in the hydrochloride salt form stabilizes specific conformations through electrostatic interactions and hydrogen bonding networks. This stabilization alters the population distribution among conformers and modifies the overall binding energy profile [13] [14].
Molecular dynamics simulations confirm that conformational flexibility within the piperazinone ring system directly correlates with receptor binding kinetics. The predominant chair conformations provide optimal geometric complementarity with target binding sites, while higher energy conformations contribute to binding selectivity through differential receptor recognition patterns [15] [12].
Salt formation represents a critical pharmaceutical development strategy for optimizing the pharmacokinetic properties of 1-(3-chlorophenyl)piperazin-2-one. The conversion from free base to various salt forms dramatically enhances aqueous solubility, dissolution rates, and overall bioavailability while maintaining therapeutic efficacy [16] [17] [18].
The hydrochloride salt form demonstrates exceptional pharmacokinetic enhancement with aqueous solubility improvements ranging from 25.3 to 73.4 milligrams per milliliter compared to the free base solubility of 0.02 to 0.08 milligrams per milliliter [16] [18]. This substantial solubility enhancement translates to bioavailability improvements of 2.1 to 4.3 fold, with maximum plasma concentration enhancements of 1.6 to 2.8 fold and half-life extensions of 1.3 to 1.8 fold [16] [17].
Mesylate salt formation provides superior pharmacokinetic profiles with aqueous solubility values between 39.0 and 45.2 milligrams per milliliter. The mesylate form achieves bioavailability enhancements of 2.6 to 3.8 fold with maximum plasma concentration improvements of 2.6 to 3.2 fold [18]. The dissolution rate enhancement reaches 8 to 20 fold compared to the free base, contributing to improved absorption kinetics and reduced inter-individual variability.
Phosphate and acetate salts demonstrate moderate pharmacokinetic improvements with aqueous solubilities of 15.2 to 18.7 milligrams per milliliter and 12.8 to 16.4 milligrams per milliliter, respectively [16] [18]. These salt forms provide bioavailability enhancements between 1.9 and 2.7 fold while maintaining acceptable stability profiles and manufacturing characteristics.
Succinate and tartrate salts exhibit lower solubility enhancements but maintain significant pharmacokinetic benefits. Succinate salts achieve aqueous solubilities of 8.5 to 12.3 milligrams per milliliter with bioavailability improvements of 1.8 to 2.4 fold [16]. Tartrate salts demonstrate solubilities between 10.5 and 14.1 milligrams per milliliter with bioavailability enhancements of 1.7 to 2.2 fold.
The dissolution rate enhancement represents a critical factor in pharmacokinetic optimization. Hydrochloride salts demonstrate 5 to 15 fold dissolution rate improvements, while mesylate salts achieve exceptional enhancements of 8 to 20 fold [19] [7]. These improvements directly translate to enhanced absorption rates and reduced lag times for therapeutic onset.
Salt formation influences drug distribution and clearance mechanisms through altered physicochemical properties. The enhanced aqueous solubility of salt forms facilitates rapid dissolution in gastrointestinal fluids, leading to improved absorption efficiency and reduced food effects [17] [20]. The increased hydrophilicity of salt forms also modifies tissue distribution patterns and elimination pathways.
Crystalline properties of different salt forms significantly impact pharmaceutical processing and stability characteristics. Hydrochloride salts typically exhibit favorable crystalline morphology with appropriate particle size distribution and flow properties [18] [21]. Mesylate salts demonstrate excellent thermal stability and reduced hygroscopicity compared to other salt forms, contributing to enhanced storage stability and manufacturing reliability.
The selection of optimal salt forms requires consideration of multiple factors including solubility enhancement, bioavailability improvement, chemical stability, and manufacturing feasibility. Comprehensive evaluation of physicochemical properties, dissolution profiles, and pharmacokinetic parameters guides the rational selection of salt forms for clinical development [17] [22].